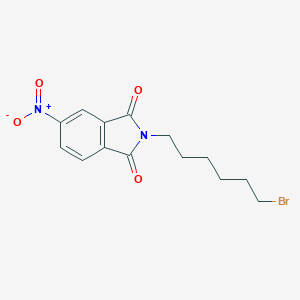

2-(6-Bromohexyl)-5-nitroisoindoline-1,3-dione

Übersicht

Beschreibung

2-(6-Bromohexyl)-5-nitroisoindoline-1,3-dione is a chemical compound that belongs to the class of isoindoline derivatives Isoindoline-1,3-dione derivatives are known for their diverse biological and pharmaceutical applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromohexyl)-5-nitroisoindoline-1,3-dione typically involves the reaction of 5-nitroisoindoline-1,3-dione with 6-bromohexylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

2-(6-Bromohexyl)-5-nitroisoindoline-1,3-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromohexyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitro group, to form nitroso or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products Formed

Substitution: Products include azidohexyl, thiocyanatohexyl, and aminohexyl derivatives.

Reduction: The primary product is 2-(6-Aminohexyl)-5-nitroisoindoline-1,3-dione.

Oxidation: Products may include nitroso derivatives and other oxidized forms.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Research Applications

The compound serves as a building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex molecules. Key reactions include:

- Substitution Reactions : The bromohexyl group can be replaced by nucleophiles, facilitating the synthesis of derivatives with varied functionalities.

- Reduction Reactions : The nitro group can be reduced to an amino group, which is significant for developing biologically active compounds.

- Oxidation Reactions : Oxidation of the nitro group can yield nitroso derivatives, which may have distinct biological activities.

Table 1: Key Reactions Involving 2-(6-Bromohexyl)-5-nitroisoindoline-1,3-dione

| Reaction Type | Description | Example Products |

|---|---|---|

| Substitution | Nucleophilic substitution of bromo group | Azidohexyl, thiocyanatohexyl |

| Reduction | Reduction of nitro to amino group | 2-(6-Aminohexyl)-5-nitroisoindoline-1,3-dione |

| Oxidation | Oxidation of nitro to nitroso derivatives | Various nitroso derivatives |

Biological Applications

Research indicates that derivatives of this compound exhibit significant biological activities:

- Antimicrobial Properties : Studies have shown that certain derivatives possess antimicrobial effects, making them potential candidates for developing new antibiotics.

- Anticancer Activity : The compound has been explored for its anticancer properties. For instance, related isoindoline derivatives have demonstrated inhibitory effects on cancer cell lines, with IC50 values indicating potent activity against specific targets.

Case Study: Anticancer Activity Assessment

A study evaluated the anticancer effects of isoindoline derivatives derived from this compound against various cancer cell lines. The results indicated:

- Inhibition Rates : Average growth inhibition rates were observed at concentrations as low as , highlighting the compound's potential as an anticancer agent.

- Mechanism of Action : The mechanism is believed to involve interaction with cellular proteins and pathways related to apoptosis.

Medical Applications

In medicine, the compound is being investigated for its potential as a pharmaceutical intermediate. Its unique functional groups allow for modifications that may enhance therapeutic efficacy. Notably:

- Acetylcholinesterase Inhibition : Isoindoline derivatives have shown inhibition of acetylcholinesterase, relevant for treating neurodegenerative diseases like Alzheimer's.

Table 2: Biological Activities and Potential Applications

| Activity Type | Description | Potential Application |

|---|---|---|

| Antimicrobial | Inhibitory effects on bacterial growth | Development of new antibiotics |

| Anticancer | Growth inhibition in cancer cell lines | Cancer treatment |

| Neuroprotective | Inhibition of acetylcholinesterase | Alzheimer's disease management |

Industrial Applications

The compound is also relevant in industrial settings where it is utilized in the development of specialty chemicals. Its unique properties contribute to:

- Material Science : Used in synthesizing materials with specific properties suitable for advanced applications.

- Chemical Manufacturing : Acts as a reagent in various chemical processes, enhancing production efficiency and product quality.

Wirkmechanismus

The mechanism of action of 2-(6-Bromohexyl)-5-nitroisoindoline-1,3-dione is primarily related to its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The bromohexyl side chain can facilitate the compound’s interaction with cellular membranes and proteins, potentially leading to biological effects such as enzyme inhibition or disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(6-Bromohexyl)-isoindoline-1,3-dione: Lacks the nitro group, which may result in different reactivity and biological activity.

5-Nitroisoindoline-1,3-dione: Lacks the bromohexyl side chain, affecting its solubility and interaction with biological targets.

2-(6-Aminohexyl)-5-nitroisoindoline-1,3-dione: The amino group instead of the bromo group can lead to different chemical reactivity and biological properties.

Uniqueness

2-(6-Bromohexyl)-5-nitroisoindoline-1,3-dione is unique due to the presence of both the bromohexyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Biologische Aktivität

2-(6-Bromohexyl)-5-nitroisoindoline-1,3-dione is a synthetic compound that belongs to the isoindoline-1,3-dione class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₃H₉BrN₃O₆

- Molecular Weight : 360.12 g/mol

- CAS Number : 15552031

The isoindoline-1,3-dione derivatives are known for their ability to interact with various biological targets, including enzymes and receptors. The specific activities of this compound can be attributed to its structural features that facilitate binding to these targets.

-

Acetylcholinesterase Inhibition :

- Compounds in this class have shown significant inhibitory effects on acetylcholinesterase (AChE), which is crucial for managing Alzheimer's disease symptoms. For instance, related compounds demonstrated IC50 values ranging from 2.1 to 7.4 μM against AChE, indicating a potent inhibitory activity that surpasses some established treatments like rivastigmine .

- Neuroprotective Effects :

-

Anti-inflammatory Activity :

- Isoindoline derivatives often display anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

Biological Activity Data Table

| Activity Type | Observed Effect | Reference |

|---|---|---|

| AChE Inhibition | IC50 = 2.1 - 7.4 μM | |

| Neuroprotection | Protection against H₂O₂-induced death | |

| Anti-inflammatory | Moderate activity observed |

Case Study 1: AChE Inhibition

A study synthesized various isoindoline derivatives, including this compound, and evaluated their AChE inhibitory activity. The findings indicated that the compound effectively binds to both the catalytic and peripheral sites of AChE, enhancing its potential as a therapeutic agent for Alzheimer's disease .

Case Study 2: Neuroprotective Mechanisms

In cellular models using PC12 neurons exposed to oxidative stress (H₂O₂), several isoindoline derivatives demonstrated significant neuroprotective effects. These compounds reduced cell death and preserved neuronal function, highlighting their potential in neuroprotection .

Case Study 3: Anti-inflammatory Potential

Research has indicated that isoindoline derivatives possess anti-inflammatory properties through the modulation of inflammatory pathways. This activity was assessed using in vitro models where the compounds effectively reduced pro-inflammatory cytokine levels .

Eigenschaften

IUPAC Name |

2-(6-bromohexyl)-5-nitroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O4/c15-7-3-1-2-4-8-16-13(18)11-6-5-10(17(20)21)9-12(11)14(16)19/h5-6,9H,1-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZFMBIPSGZNHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370805 | |

| Record name | 2-(6-Bromohexyl)-5-nitro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140715-57-7 | |

| Record name | 2-(6-Bromohexyl)-5-nitro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.